methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a compound that features a pyrrole ring fused with a benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate typically involves the condensation of a benzofuran derivative with a pyrrole derivative under specific reaction conditions. One common method includes the use of a carboxylic acid moiety and a substituted amine under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Medicine: This compound has potential therapeutic applications due to its unique structure, which may interact with biological targets in specific ways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The pyrrole and benzofuran rings can participate in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence the compound’s biological activity and properties .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrolopyrazines, which exhibit various biological activities.
Benzofuran Derivatives: Compounds containing the benzofuran ring, which are known for their diverse pharmacological properties.
Uniqueness
Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is unique due to the combination of the pyrrole and benzofuran rings in its structure. This fusion can result in distinct chemical and biological properties that are not observed in compounds containing only one of these rings.
Biological Activity
Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate (CAS No. 57805-87-5) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fused pyrrole and benzofuran moiety. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is C14H11NO3 with a molecular weight of approximately 241.24 g/mol. The presence of the pyrrole and benzofuran rings suggests potential interactions with biological targets through various mechanisms, including hydrogen bonding and π-π stacking.
Synthesis Methods
The synthesis typically involves the condensation of benzofuran derivatives with pyrrole derivatives under controlled conditions. Common methods include:
- Reflux Conditions : Using carboxylic acid moieties and substituted amines.
- Cyclization : Acid-mediated cyclization to form the final product.
These synthetic routes are critical for producing the compound efficiently, ensuring high yield and purity.
This compound exhibits its biological effects primarily through interactions with various molecular targets. The fused ring structure allows for diverse interactions that can influence cellular pathways.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrrole and benzofuran can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 | TBD | |
Similar Pyrrole Derivative | A549 | 66 | |
Benzofuran Derivative | MCF-7 | 49.85 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Studies indicate that derivatives containing similar functional groups demonstrate activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacteria Type | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | S. aureus (MRSA) | TBD | |
Pyrrole Derivative | E. coli | 7.8 |
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Anticancer Study : A study involving a series of pyrrole derivatives found that modifications to the benzofuran structure significantly enhanced anticancer activity against A549 cells, indicating structure-activity relationships that could be applied to this compound.
- Antimicrobial Evaluation : In a comparative study, several pyrrole-based compounds were tested against MRSA, showing promising results in reducing bacterial viability, suggesting that this compound could similarly exhibit potent antimicrobial effects.
Properties
IUPAC Name |
methyl 3-pyrrol-1-yl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-17-14(16)13-12(15-8-4-5-9-15)10-6-2-3-7-11(10)18-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBCBYDOVFEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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